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molecular formula C14H10N2O3S B8617402 Benzonitrile, 2-(4-(methylthio)phenoxy)-5-nitro- CAS No. 78940-67-7

Benzonitrile, 2-(4-(methylthio)phenoxy)-5-nitro-

Cat. No. B8617402
M. Wt: 286.31 g/mol
InChI Key: ZTHFIRNKHYQYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332820

Procedure details

To a slurry of 10.0 g (0.0350 moles) of 2-(4-(methylthio)phenoxy)-5-nitrobenzonitrile in 75 ml of glacial acetic acid heated at 60° C. was added 15.85 g of aqueous 30% hydrogen peroxide (0.140 moles) over 5 minutes. An additional 25 ml of glacial acetic acid was added and the mixture heated at 75° C. for 3 hrs. The reaction mixture was cooled and poured into water. The product was collected by filtration, washed with water and dried to obtain 10.9 g of product (98.2% yield), mp 205°-206.5° C. Recrystallization from methanol gave purified 2-(4-(methylsulfonyl)phenoxy)-5-nitrobenzonitrile, mp 206°-207° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.14 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
98.2%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:20]=[CH:19][C:6]([O:7][C:8]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:9]=2[C:10]#[N:11])=[CH:5][CH:4]=1.OO.[OH2:23].C(O)(=[O:26])C>>[CH3:1][S:2]([C:3]1[CH:20]=[CH:19][C:6]([O:7][C:8]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:9]=2[C:10]#[N:11])=[CH:5][CH:4]=1)(=[O:26])=[O:23]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=CC=C(OC2=C(C#N)C=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.14 mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(OC2=C(C#N)C=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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